molecular formula C15H23NO3 B13551980 Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

Cat. No.: B13551980
M. Wt: 265.35 g/mol
InChI Key: ZPKUIUGWAFVCMC-UHFFFAOYSA-N
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Description

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is a chemical compound known for its versatile applications in organic synthesis and research. It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxypropyl group attached to a carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is unique due to its combination of functional groups, providing both stability and versatility in synthetic applications. The presence of the tert-butyl group ensures easy removal, while the benzyl and hydroxypropyl groups offer additional reactivity and functionality .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3

InChI Key

ZPKUIUGWAFVCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CC1=CC=CC=C1

Origin of Product

United States

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